molecular formula C23H20ClN3O5 B12995264 N-Benzyl-4-chloro-N-[(2-methoxy-4-nitro-phenylcarbamoyl)-methyl]-benzamide

N-Benzyl-4-chloro-N-[(2-methoxy-4-nitro-phenylcarbamoyl)-methyl]-benzamide

Cat. No.: B12995264
M. Wt: 453.9 g/mol
InChI Key: GJQGDORGFMNLFR-UHFFFAOYSA-N
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Description

N-Benzyl-4-chloro-N-[(2-methoxy-4-nitro-phenylcarbamoyl)-methyl]-benzamide is a benzamide derivative characterized by a complex substitution pattern. The core benzamide structure is modified with a benzyl group at the nitrogen atom, a 4-chloro substituent on the aromatic ring, and a [(2-methoxy-4-nitro-phenylcarbamoyl)-methyl] side chain. This compound is structurally distinct due to the presence of electron-withdrawing (chloro, nitro) and electron-donating (methoxy) groups, which influence its physicochemical and biological properties.

Properties

Molecular Formula

C23H20ClN3O5

Molecular Weight

453.9 g/mol

IUPAC Name

N-benzyl-4-chloro-N-[2-(2-methoxy-4-nitroanilino)-2-oxoethyl]benzamide

InChI

InChI=1S/C23H20ClN3O5/c1-32-21-13-19(27(30)31)11-12-20(21)25-22(28)15-26(14-16-5-3-2-4-6-16)23(29)17-7-9-18(24)10-8-17/h2-13H,14-15H2,1H3,(H,25,28)

InChI Key

GJQGDORGFMNLFR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CN(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of N-Benzyl-4-chloro-N-[(2-methoxy-4-nitro-phenylcarbamoyl)-methyl]-benzamide typically involves:

  • Formation of the benzyl-substituted amide intermediate.
  • Introduction of the 4-chloro substituent on the benzamide ring.
  • Carbamoylation of the methyl group with a 2-methoxy-4-nitro-phenylcarbamoyl moiety.

This sequence requires careful control of reaction conditions such as temperature, solvent, and atmosphere to optimize yield and purity.

Preparation of Key Intermediates

2.1. Synthesis of N-Benzyl-4-chlorobenzamide Intermediate

  • A common approach involves reacting 4-chlorobenzoyl chloride with benzylamine under inert atmosphere in an aprotic solvent like tetrahydrofuran (THF) or acetonitrile.
  • The reaction is typically carried out at low temperatures (0–20°C) to control the rate and avoid side reactions.
  • Triethylamine or other organic bases are used to neutralize the hydrochloric acid formed during the reaction.
  • The product is isolated by aqueous workup and purified by column chromatography.

Example Data:

Parameter Condition Yield (%) Notes
Solvent THF 56 Stirred at 0°C to room temperature for 16 h under inert atmosphere
Base Triethylamine - Neutralizes HCl
Purification Silica gel chromatography - Elution with ethyl acetate/petroleum ether mixtures

Carbamoylation Step: Introduction of 2-Methoxy-4-nitro-phenylcarbamoyl Group

  • Carbamoylation is achieved by reacting the benzyl-substituted amide intermediate with 2-methoxy-4-nitro-phenyl isocyanate or carbamoyl chloride derivatives.
  • Coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and bases like N-ethyl-N,N-diisopropylamine (DIPEA) in polar aprotic solvents (e.g., N,N-dimethylformamide, DMF) facilitate the formation of the carbamoyl linkage.
  • The reaction is typically conducted at room temperature for 1–2 hours.
  • The crude product is purified by flash chromatography or recrystallization.

Example Data:

Parameter Condition Yield (%) Notes
Coupling Reagent HATU 88 Reaction in DMF at 20°C for 2 h
Base DIPEA - Facilitates amide bond formation
Purification Biotage flash chromatography - Elution with MeOH in CH2Cl2 gradient

Alternative Synthetic Routes

  • Some methods employ nucleophilic substitution reactions where 4-chlorobenzylamine derivatives react with activated esters or acid chlorides of 2-methoxy-4-nitrobenzoic acid.
  • Microwave-assisted synthesis has been reported to accelerate reaction times significantly, for example, heating at 160°C for 2 hours under microwave irradiation.
  • Reductive amination techniques using formaldehyde and sodium cyanoborohydride have also been utilized to introduce benzyl groups onto amine precursors.

Reaction Conditions and Optimization

Step Solvent Temperature Time Atmosphere Yield (%) Notes
Benzylamine + 4-chlorobenzoyl chloride THF 0–20°C 16 h Inert (N2) 56 Slow addition, stirring, inert atmosphere
Carbamoylation with HATU DMF 20°C 2 h Ambient 88 Efficient coupling, high yield
Microwave-assisted substitution Solvent varies 160°C (microwave) 2 h Ambient 16.2 Rapid but lower yield
Reductive amination Ethanol Reflux (50°C) 72 h Ambient 27 Longer reaction time, moderate yield

Purification and Characterization

  • Purification is generally achieved by silica gel column chromatography using gradients of ethyl acetate and petroleum ether or dichloromethane.
  • Recrystallization from ethanol or ethyl acetate is common to obtain pure solid products.
  • Characterization includes NMR (1H and 13C), LC-MS, and melting point determination to confirm structure and purity.

Summary Table of Preparation Methods

Method Key Reagents Solvent Temp & Time Yield (%) Advantages Disadvantages
Amide formation (benzylamine + acid chloride) 4-chlorobenzoyl chloride, benzylamine THF 0–20°C, 16 h 56 Straightforward, moderate yield Requires inert atmosphere
Carbamoylation with HATU HATU, DIPEA, 2-methoxy-4-nitro-phenyl isocyanate DMF 20°C, 2 h 88 High yield, mild conditions Expensive reagents
Microwave-assisted substitution 4-methoxybenzylamine, chloro-substituted pyridine Varies 160°C, 2 h (microwave) 16.2 Fast reaction Low yield, specialized equipment
Reductive amination Formaldehyde, sodium cyanoborohydride Ethanol Reflux 50°C, 72 h 27 Simple reagents Long reaction time, moderate yield

Research Findings and Notes

  • The use of coupling reagents like HATU significantly improves the yield and purity of the carbamoylation step compared to classical methods.
  • Low-temperature reactions under inert atmosphere minimize side reactions such as hydrolysis or over-alkylation.
  • Microwave-assisted synthesis offers time efficiency but may compromise yield and requires optimization.
  • Reductive amination is a viable alternative for benzyl group introduction but is less efficient for large-scale synthesis.

Scientific Research Applications

N-Benzyl-4-chloro-N-(2-((2-methoxy-4-nitrophenyl)amino)-2-oxoethyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-Benzyl-4-chloro-N-(2-((2-methoxy-4-nitrophenyl)amino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Methoxy groups (as in 4MNB) increase solubility compared to purely halogenated derivatives like N-Benzyl-4-chlorobenzamide .
  • The carbamoyl-methyl side chain in the target compound introduces conformational flexibility absent in simpler analogues .

Spectral and Physicochemical Properties

Infrared (IR) Spectroscopy :

  • The target compound’s IR spectrum would show peaks for amide C=O (~1650–1700 cm⁻¹), nitro groups (~1520 cm⁻¹), and methoxy C-O (~1250 cm⁻¹), consistent with analogues like 4MNB .
  • N-Benzyl-4-chlorobenzamide () lacks nitro and methoxy peaks, showing only amide and chloro absorptions .

NMR Data :

  • ¹H NMR : Methoxy protons (~δ 3.8–4.0 ppm), aromatic protons (δ 7.0–8.5 ppm), and benzyl CH₂ (δ 4.5–5.0 ppm) align with compounds in and .
  • ¹³C NMR : Nitro groups deshield adjacent carbons (~δ 125–135 ppm), as seen in 4MNB .

Melting Points :

  • The target compound’s melting point is expected to exceed 200°C (based on analogues like 4MNB: 255–258°C ).

Biological Activity

N-Benzyl-4-chloro-N-[(2-methoxy-4-nitro-phenylcarbamoyl)-methyl]-benzamide is a synthetic compound belonging to the benzamide class, characterized by its complex structure that includes various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties. This article reviews the biological activity of this compound based on available research findings, including synthesis methods, mechanisms of action, and specific case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H20ClN3O3C_{19}H_{20}ClN_{3}O_{3}. The structure includes a benzyl group, a chloro substituent, and a methoxy-nitrophenylcarbamoyl moiety, which contribute to its unique chemical properties.

Table 1: Structural Features of Related Compounds

Compound NameStructure FeaturesUnique Aspects
4-ChlorobenzamideContains chlorine and benzamide structureSimpler structure; lacks additional functional groups
N-(4-Nitrophenyl)benzamideSimilar nitro group presenceLacks methoxy group; different biological profile
N-(Benzyl)-N'-(4-chlorophenyl)ureaContains urea instead of amide linkageDifferent reactivity due to urea functionality

The combination of these structural elements may confer distinct biological activities not observed in simpler analogs .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its efficacy against leukemia KG-1 cells, revealing comparable cytotoxicity to established anticancer agents . The mechanism appears to involve the inhibition of key enzymes involved in cancer cell proliferation.

The compound's mechanism of action is thought to involve interaction with specific molecular targets, potentially modulating their activity. For instance, it may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair . This inhibition leads to reduced cellular levels of NADP and NADPH, destabilizing DHFR and ultimately impairing cell growth.

Case Studies

Case Study 1: Inhibition of Cancer Cell Growth
In a controlled experiment, this compound was tested on several cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation at micromolar concentrations. The most potent derivative showed an EC50 value of approximately 0.9 μM against human DNMT3A, suggesting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Anti-inflammatory Effects
Another study explored the anti-inflammatory potential of this compound in vitro. It was found to reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests that it could be beneficial in treating inflammatory diseases .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Benzyl Chloride : Reacting benzyl alcohol with thionyl chloride.
  • Amination Reaction : Coupling benzyl chloride with 5-chloro-2-methoxyaniline.
  • Amide Bond Formation : Using 4-chlorobenzoyl chloride in the presence of a base like triethylamine to yield the final product.

These methods are optimized for yield and purity through various purification techniques such as recrystallization or chromatography .

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